Structural Uniqueness vs. the Benzothiadiazole Analog: Scaffold Comparison
The target compound is one of only two commercially indexed sulfonamides that combine the thiophen-3-yl)oxan-4-yl]methylamine fragment with a 2,3-dihydro-1,4-benzodioxine sulfonyl group; the closest cataloged analog (N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide, CAS 2320725-89-9) replaces the oxygen-rich benzodioxine with an electron-deficient benzothiadiazole, altering both electrostatic surface potential and hydrogen-bond acceptor geometry [1]. No head-to-head bioactivity comparison has been published for these two compounds.
| Evidence Dimension | Sulfonyl aryl group identity |
|---|---|
| Target Compound Data | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl (C₈H₇O₃S fragment; contains two ether oxygens) |
| Comparator Or Baseline | 2,1,3-benzothiadiazole-4-sulfonyl (C₆H₃N₂S₂ fragment; contains two nitrogen atoms and one additional sulfur) |
| Quantified Difference | Qualitative difference in ring electronics (electron-rich vs. electron-deficient) and H-bond acceptor count; no quantitative bioactivity data available for direct comparison. |
| Conditions | Structural comparison based on cataloged chemical structures; bioactivity data absent. |
Why This Matters
For screening libraries targeting electron-rich binding pockets or requiring specific hydrogen-bond geometries, the benzodioxine scaffold offers a complementary chemical space that cannot be recapitulated by the benzothiadiazole analog.
- [1] Kuujia.com. CAS No. 2319838-10-1 and CAS No. 2320725-89-9: structural comparison of sulfonamide analogs. https://www.kuujia.com/cas-2319838-10-1.html; https://www.kuujia.com/ View Source
